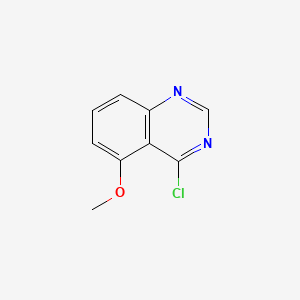

4-Chloro-5-methoxyquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-5-methoxyquinazoline is a chemical compound with the CAS Number: 179246-14-1. It has a molecular weight of 194.62 and is a powder in physical form . The IUPAC name for this compound is 4-chloro-5-methoxyquinazoline .

Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .

Molecular Structure Analysis

The molecular formula of 4-Chloro-5-methoxyquinazoline is C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-7-4-2-3-6-8 (7)9 (10)12-5-11-6/h2-5H,1H3 .

Chemical Reactions Analysis

Quinazoline derivatives have drawn immense attention in the synthesis and bioactivities research . They are known to undergo a variety of chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .

Physical And Chemical Properties Analysis

4-Chloro-5-methoxyquinazoline is a powder with a melting point of 113-114°C .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Quinazolines, including 4-Chloro-5-methoxyquinazoline, have attracted attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases. Some areas of interest include:

- Anticancer Agents : Quinazolines have shown promise as inhibitors of kinases involved in cancer cell proliferation . Further studies could explore the specific anticancer potential of 4-Chloro-5-methoxyquinazoline.

Metal-Catalyzed Cross-Coupling Reactions

Organic chemists utilize quinazolines as substrates in metal-catalyzed cross-coupling reactions. These reactions allow the construction of complex molecules by combining different fragments. Researchers investigate the synthesis of novel polysubstituted derivatives using halogenated quinazolines, including 4-Chloro-5-methoxyquinazoline .

Safety and Hazards

Orientations Futures

While specific future directions for 4-Chloro-5-methoxyquinazoline are not mentioned in the search results, the field of medicinal chemistry continues to explore the potential of quinazoline derivatives for various therapeutic applications . The development of novel therapeutics based on these compounds presents opportunities for future research .

Propriétés

IUPAC Name |

4-chloro-5-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXAHJHTGXCOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702240 |

Source

|

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179246-14-1 |

Source

|

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![5,8-Imino-2H-cyclohept[d]isoxazole(9CI)](/img/no-structure.png)

![2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol](/img/structure/B576118.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)

![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)